[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol
CAS No.:
Cat. No.: VC17462054
Molecular Formula: C7H6BrF2NO
Molecular Weight: 238.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrF2NO |
|---|---|
| Molecular Weight | 238.03 g/mol |
| IUPAC Name | [5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2 |
| Standard InChI Key | BXJMCYZIZSUAOA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C(F)F)CO)Br |
Introduction
Structural Characteristics
The molecular architecture of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is defined by its IUPAC name, [5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol, and its CAS registry number, 1803696-40-3 . The compound’s molecular formula is C7H6BrF2NO, with a molecular weight of 238.03 g/mol .
Key Structural Features:
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Pyridine Ring Substitution Pattern:
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Position 2: Hydroxymethyl group (-CH2OH)
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Position 3: Difluoromethyl group (-CF2H)
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Position 5: Bromine atom (-Br)
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The presence of electronegative substituents (Br and F) induces significant polarization within the pyridine ring, enhancing its reactivity in cross-coupling reactions and its potential as a pharmacophore .
Physicochemical Properties
The compound’s physicochemical profile, computed using PubChem’s algorithms, reveals critical parameters for experimental handling and applications :
| Property | Value |
|---|---|
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 33.1 Ų |
| Exact Mass | 236.96008 Da |
These properties suggest moderate lipophilicity (XLogP3 = 1.3) and solubility in polar solvents, attributed to the hydroxymethyl group . The topological polar surface area further supports its potential permeability in biological systems .
Applications in Research
Medicinal Chemistry
The difluoromethyl group (-CF2H) is a bioisostere for hydroxyl or methyl groups, improving metabolic stability and binding affinity in drug candidates . The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures prevalent in kinase inhibitors and antiviral agents .
Materials Science
Fluorinated pyridines are utilized in liquid crystals and organic semiconductors due to their electron-withdrawing effects, which modulate charge transport properties . The hydroxymethyl group further allows functionalization via esterification or etherification, tailoring solubility for specific applications.
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